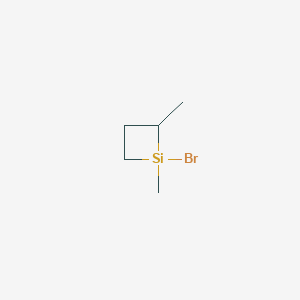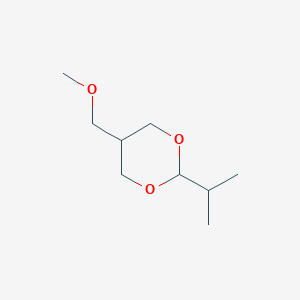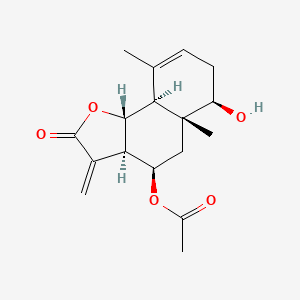
Prop-2-en-1-yl 1-methyl-4-sulfanylpiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl 1-methyl-4-sulfanylpiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a prop-2-en-1-yl group, a methyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 1-methyl-4-sulfanylpiperidine-3-carboxylate typically involves the reaction of 1-methyl-4-sulfanylpiperidine-3-carboxylic acid with prop-2-en-1-yl alcohol under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 1-methyl-4-sulfanylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The prop-2-en-1-yl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Prop-2-en-1-yl 1-methyl-4-sulfanylpiperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 1-methyl-4-sulfanylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfanyl group may interact with thiol-containing enzymes, modulating their activity. The piperidine ring can interact with neurotransmitter receptors, potentially affecting neurological functions. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Prop-2-en-1-yl 1-methyl-4-sulfanylpiperidine-3-carboxylate can be compared with other piperidine derivatives such as:
1-Methyl-4-sulfanylpiperidine-3-carboxylate: Lacks the prop-2-en-1-yl group, which may affect its reactivity and biological activity.
Prop-2-en-1-yl 1-methylpiperidine-3-carboxylate: Lacks the sulfanyl group, which may influence its chemical properties and interactions.
The presence of both the prop-2-en-1-yl and sulfanyl groups in this compound makes it unique and potentially more versatile in its applications.
Properties
CAS No. |
59097-12-0 |
|---|---|
Molecular Formula |
C10H17NO2S |
Molecular Weight |
215.31 g/mol |
IUPAC Name |
prop-2-enyl 1-methyl-4-sulfanylpiperidine-3-carboxylate |
InChI |
InChI=1S/C10H17NO2S/c1-3-6-13-10(12)8-7-11(2)5-4-9(8)14/h3,8-9,14H,1,4-7H2,2H3 |
InChI Key |
GOJMJALDDRBZSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)C(=O)OCC=C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [diazo(phenyl)methyl]methylphosphinate](/img/structure/B14625964.png)

![Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-](/img/structure/B14625971.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14625979.png)


![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)

![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)
![Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14626027.png)


![6-Chloro-n,n-dimethyl-1-pentofuranosyl-1h-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14626035.png)

